Thermal Resistance Without Loss of Elasticity
The incorporation of N,N',N''‑tris‑hydroxyalkyl triazolidine‑3,5‑diones into polyester and/or polyurethane networks increases heat resistance (softening temperature) without compromising mechanical elasticity. In contrast, the patent explicitly teaches that conventional tris‑functional alcohols such as trimethylolpropane (TMP) and glycerol raise softening temperature at the expense of elasticity, creating a trade‑off that limits their applicability in flexible high‑temperature coatings [1]. The urazole‑based crosslinker thus eliminates this compromise, enabling simultaneous thermal and mechanical performance that is not achievable with aliphatic triols.
| Evidence Dimension | Softening temperature vs. elasticity retention in crosslinked polyester/polyurethane coatings |
|---|---|
| Target Compound Data | Increased heat resistance with maintained mechanical properties (qualitative, patent disclosure) |
| Comparator Or Baseline | Trimethylolpropane (TMP) and glycerol: increased softening temperature but reduced elasticity |
| Quantified Difference | Qualitative differentiation only; quantitative softening temperature delta not disclosed |
| Conditions | Polyester and polyurethane electrical insulation coatings; crosslinking via ester/urethane bond formation |
Why This Matters
For procurement in high-temperature electrical insulation applications, THEU-based formulations avoid the elasticity penalty inherent to TMP or glycerol, reducing the risk of coating brittleness and field failure.
- [1] Merten, R.; Rottmaier, L. (Bayer AG). Heat-resistant cross-linked polymers and the use thereof as binders. US Patent 4,293,669, issued October 6, 1981. Columns 1–2. View Source
